BW 942C
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Overview
Description
BW 942C is a novel enkephalin-like pentapeptide that has shown significant potential in various scientific research applications. It is known for its antidiarrheal properties and its ability to influence sodium and chloride transport in the intestines .
Preparation Methods
The synthesis of BW 942C involves the condensation of tert-butoxycarbonyltyrosine with methionylglycine methyl ester S-oxide, resulting in a protected tripeptide. This intermediate is then saponified to form tert-butoxycarbonyltyrosyl-methionylglycine S-oxide. The final step involves the condensation of this intermediate with 4-nitrophenylalanyl-prolinamide, followed by deprotection to yield this compound .
Chemical Reactions Analysis
BW 942C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed reaction conditions are not extensively documented.
Substitution: this compound can undergo substitution reactions, particularly involving its peptide bonds.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
BW 942C has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and reactions.
Mechanism of Action
BW 942C exerts its effects primarily through interaction with opiate receptors. It increases sodium absorption in tissues that are not absorbing in the basal state and enhances chloride absorption. The compound also causes a dose-related decrease in short-circuit current, which is reversed or inhibited by naloxone, indicating that its effects are mediated by opiate receptors .
Comparison with Similar Compounds
BW 942C is compared with other enkephalin-like pentapeptides, such as:
This compound stands out due to its unique ability to increase sodium and chloride absorption in specific conditions, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
98311-64-9 |
---|---|
Molecular Formula |
C32H43N7O11S |
Molecular Weight |
733.8 g/mol |
IUPAC Name |
acetic acid;(2S)-1-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfinylbutanoyl]amino]acetyl]amino]-3-(4-nitrophenyl)propanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C30H39N7O9S.C2H4O2/c1-47(46)14-12-23(35-28(41)22(31)15-18-6-10-21(38)11-7-18)29(42)33-17-26(39)34-24(16-19-4-8-20(9-5-19)37(44)45)30(43)36-13-2-3-25(36)27(32)40;1-2(3)4/h4-11,22-25,38H,2-3,12-17,31H2,1H3,(H2,32,40)(H,33,42)(H,34,39)(H,35,41);1H3,(H,3,4)/t22-,23+,24-,25-,47?;/m0./s1 |
InChI Key |
FQGZOHCZCBITHQ-PRQKMLKRSA-N |
Isomeric SMILES |
CC(=O)O.CS(=O)CC[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)N2CCC[C@H]2C(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
SMILES |
O=C(NC(C(N)CCS(C)=O)=O)[C@H]1N(C([C@H](CC2=CC=C([N+]([O-])=O)C=C2)NC(CNC([C@H](CC3=CC=C(O)C=C3)N)=O)=O)=O)CCC1.CC(O)=O |
Canonical SMILES |
CC(=O)O.CS(=O)CCC(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)N2CCCC2C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BW 942C; BW-942C; BW942C; BW-942-C; Tyr-met-O-gly-4-No2-phe-pro-NH2; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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